Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C11H10ClNO5 |
|---|---|
Molecular Weight |
271.65 g/mol |
IUPAC Name |
ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10ClNO5/c1-2-18-11(15)6-10(14)8-5-7(12)3-4-9(8)13(16)17/h3-5H,2,6H2,1H3 |
InChI Key |
NHVKBWWWJNULDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate typically involves the reaction of a substituted benzoic acid or aniline derivative with malonate esters under coupling conditions to form the keto-ester framework. Key steps include activation of the aromatic acid, nucleophilic substitution with malonate derivatives, and purification.
Detailed Preparation Procedure
A representative and well-documented preparation method is described as follows:
-
- 2-nitro-5-chlorodiphenylamine (2.5 kg)
- Malonic acid monoethyl ester chloride (1.8 kg)
- Anhydrous acetonitrile (16 L)
-
- The reaction mixture is heated to reflux in acetonitrile for 12 hours.
- After completion, acetonitrile is removed by vacuum distillation at 60 °C.
- Ethanol (8 L) is added to dissolve the residue, followed by cooling to 0–5 °C to induce crystallization.
- The solid product is filtered and dried at 60 °C to yield yellow crystals.
-
- Yield: 91%
- Melting point: 85–87 °C
This method is scalable and suitable for large-scale synthesis, as demonstrated by the kilogram quantities used in the described procedure.
Alternative Synthetic Routes
Another advanced synthetic strategy involves the use of carbonyldiimidazole (CDI) to activate the corresponding benzoic acid, followed by reaction with potassium monoethyl malonate in the presence of magnesium chloride and triethylamine in acetonitrile. This method proceeds at room temperature and includes:
- Stirring the benzoic acid with CDI in tetrahydrofuran for 12 hours.
- Preparing a mixture of magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile.
- Adding the activated ester solution dropwise to this mixture at 0 °C, followed by stirring for 12 hours at room temperature.
- Acid quenching, extraction, drying, and purification by silica gel chromatography to afford the product.
Reaction Scheme Summary
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-nitro-5-chlorodiphenylamine + malonic acid monoethyl ester chloride, reflux in acetonitrile for 12 h | Formation of keto-ester intermediate | Crude product after solvent removal |
| 2 | Vacuum distillation, addition of ethanol, cooling to 0–5 °C | Crystallization and isolation | Yellow crystals, 91% yield |
| 3 | Purification by filtration and drying | Final product isolation | Pure this compound |
Research Outcomes and Characterization
Yield and Purity
The described synthetic routes consistently yield the target compound in high purity and good yield (above 90%) when optimized conditions are applied.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
The compound exhibits characteristic proton NMR signals corresponding to the aromatic protons, ethyl ester moiety, and keto methylene protons. The ketone and enol tautomers may be observed in varying ratios depending on conditions.Melting Point:
The melting point range of 85–87 °C confirms the crystalline nature and purity of the isolated product.Chromatographic Analysis:
Reverse phase high-performance liquid chromatography (RP-HPLC) methods using acetonitrile-water-phosphoric acid mobile phases are effective for purity assessment and preparative isolation of the compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reflux in Acetonitrile | 2-nitro-5-chlorodiphenylamine | Malonic acid monoethyl ester chloride, reflux 12 h | 91 | Large scale, crystallization purification |
| CDI Activation and Coupling | 5-chloro-2-nitrobenzoic acid | Carbonyldiimidazole, MgCl2, triethylamine, potassium monoethyl malonate, RT | ~74-86* | Requires chromatographic purification |
*Yield range based on similar ethyl 3-oxo-3-phenylpropanoate derivatives.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(5-chloro-2-nitrophenyl)-3-oxopropanoic acid.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 3-(5-chloro-2-nitrophenyl)-3-oxopropanoic acid | 85–90% | |
| Basic hydrolysis | NaOH (aq.), ethanol, reflux | Sodium salt of the acid | 88–92% |
Mechanistic Note : Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate. Acidic conditions involve protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Nucleophilic Acyl Substitution
The β-keto ester participates in substitution reactions at the carbonyl carbon.
| Nucleophile | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Amines | R-NH₂, THF, 60°C, 6 hr | 3-(5-chloro-2-nitrophenyl)-3-oxopropanamide | Pharmacophore development | |
| Alcohols | R-OH, H₂SO₄ (cat.), reflux | Alternate β-keto esters | Solubility modification |
Key Insight : The electron-withdrawing nitro group enhances electrophilicity of the carbonyl, accelerating substitution.
Claisen Condensation
Self-condensation or cross-condensation with other esters forms 1,3-diketones.
| Partner Ester | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Self-condensation | NaOEt, ethanol, reflux | 5-(5-chloro-2-nitrophenyl)-2,4-pentanedione | 75% | |
| Ethyl acetate | NaH, THF, 0°C to RT | Mixed 1,3-diketone | 68% |
Application : These diketones serve as precursors for cyclization reactions.
Nitro Group Reduction
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
| Method | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | 3-(5-chloro-2-aminophenyl)-3-oxopropanoate | >95% | |
| Chemical reduction | SnCl₂·2H₂O, HCl, ethanol | Same as above | 90% |
Note : The amine product is pivotal for synthesizing benzodiazepine analogs .
Cyclization Reactions
The β-keto ester facilitates heterocycle formation via intramolecular reactions.
| Reagent/Conditions | Product | Heterocycle Type | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | 5-(5-chloro-2-nitrophenyl)pyrazole | Pyrazole | 82% | |
| Urea, acetic acid | Dihydropyrimidinone derivative | Pyrimidine | 70% |
Mechanism : Cyclization involves enolate formation followed by nucleophilic attack on the electrophilic aromatic ring.
Aromatic Electrophilic Substitution
The chloro-nitrophenyl ring undergoes limited substitution due to strong deactivation.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(5-chloro-2,4-dinitrophenyl)-3-oxopropanoate | <10% | |
| Sulfonation | H₂SO₄ (fuming), 50°C | Sulfonated derivative | 15% |
Rationale : The nitro group strongly deactivates the ring, directing incoming electrophiles to the meta position with low reactivity.
Reduction of Ketone Group
The β-keto group is reduced to a secondary alcohol or alkane.
| Reagents | Product | Selectivity | Reference |
|---|---|---|---|
| NaBH₄, MeOH | 3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoate | 85% | |
| LiAlH₄, ether | 3-(5-chloro-2-nitrophenyl)propanoate | 78% |
Application : Alcohol intermediates are used in chiral synthesis.
Scientific Research Applications
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Physicochemical Properties
Key Findings :
- Electron-Withdrawing Groups : The nitro group at the ortho position in the parent compound enhances electrophilicity at the keto position, facilitating nucleophilic additions (e.g., in benzodiazepine synthesis). Pyridine analogs (e.g., ) exhibit similar reactivity but require lower yields (~45%) due to steric hindrance from the heterocyclic ring .
- Substituent Position: Para-nitro derivatives () are less sterically hindered than ortho-nitro analogs, enabling efficient reduction to aminophenyl intermediates . Fluorinated derivatives (e.g., ) display improved metabolic stability in drug development .
Key Findings :
Biological Activity
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate is a synthetic organic compound characterized by its complex structure, which includes an ethyl ester group, a chloro substituent, and a nitrophenyl moiety. The molecular formula of this compound is C₁₇H₁₅ClN₂O₅, and it has a molecular weight of approximately 363.00 g/mol. The unique combination of functional groups in this compound suggests potential biological activities that merit detailed investigation.
The presence of the chloro and nitro groups significantly influences the chemical reactivity and biological activity of this compound. These substituents can affect the compound's interaction with biological targets, potentially leading to various pharmacological effects. The compound is primarily recognized for its role as a reagent in organic synthesis, particularly in the preparation of substituted benzodiazepines, which are known for their psychoactive properties.
Biological Activity
Recent studies have highlighted the potential biological activities associated with this compound, including:
This compound can be synthesized through various organic reactions that often involve the introduction of the chloro and nitro groups onto an aromatic ring. The mechanism of action typically involves the reduction of the nitro group to an amino group under specific conditions, leading to derivatives with altered biological activities .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted on similar nitroaromatic compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the formation of reactive intermediates that disrupt bacterial cell membranes .
- Anticancer Activity Assessment : In vitro studies have shown that derivatives of nitrophenyl compounds can induce apoptosis in cancer cell lines. Although specific data on this compound is sparse, its structural similarity suggests potential for similar effects .
- Enzyme Inhibition Studies : Research has indicated that certain nitrophenol derivatives exhibit inhibitory effects on COX enzymes, suggesting that this compound might also possess such activity due to its structural features .
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | C₁₃H₁₃ClO₄ | Chlorophenyl group | Antimicrobial |
| Ethyl 4-(5-nitro-2-pyridyl)-4-oxobutanoate | C₁₃H₁₄N₂O₄ | Nitro-pyridine | Antibacterial |
| This compound | C₁₇H₁₅ClN₂O₅ | Chloro and nitro substituents | Potential anticancer |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate, and how do reaction conditions affect yield?
This compound is typically synthesized via Claisen or Dieckmann condensation reactions. A common method involves reacting 5-chloro-2-nitrobenzoyl chloride with ethyl acetoacetate in the presence of a base (e.g., NaH or Et₃N) under anhydrous conditions. Alternative routes include coupling 5-chloro-2-nitrobenzaldehyde with ethyl malonate using Knoevenagel condensation . Yields vary significantly with temperature control (70–90% at 0–25°C) and solvent choice (e.g., THF or DMF). Impurities often arise from incomplete nitro-group stabilization, requiring chromatography for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- ¹H NMR : The keto-enol tautomerism of the β-ketoester moiety complicates peak assignments. Use DMSO-d₆ to stabilize the keto form, revealing distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and the aromatic protons (δ 7.5–8.3 ppm) .
- IR : Strong carbonyl stretches at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (β-keto C=O) confirm the structure .
- HRMS : Exact mass calculations (theoretical [M+H]⁺ = 284.0332) validate molecular integrity and rule out halogen-loss side products .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The nitro and chloro substituents make the compound light-sensitive. Store at –20°C in amber vials under inert gas (Ar/N₂). Degradation products include nitro-reduction byproducts (e.g., amine derivatives) and ester hydrolysis products, detectable via TLC (Rf shifts) or HPLC .
Advanced Research Questions
Q. How does the electronic effect of the 5-chloro-2-nitrophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, directing electrophilic substitution to the para position of the nitro group. Density Functional Theory (DFT) studies show reduced electron density at the carbonyl carbon, slowing nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). Catalytic systems like Pd(PPh₃)₄ with Cs₂CO₃ enhance reactivity by stabilizing transition states .
Q. What crystallographic insights exist for derivatives of this compound, and how do they inform solid-state reactivity?
Single-crystal X-ray diffraction of analogs (e.g., Ethyl 3-(4-chlorophenyl)-3-oxopropanoate) reveals planar β-ketoester moieties and dihedral angles of 15–25° between the aryl and keto groups. These structural features promote π-stacking in co-crystals, useful for designing metal-organic frameworks (MOFs) .
Q. How can computational methods resolve contradictions in reported reaction mechanisms involving this compound?
Conflicting studies on nitro-group participation in cyclization reactions can be addressed using Molecular Dynamics (MD) simulations. For example, the nitro group may act as a hydrogen-bond acceptor in intramolecular C–H activation, a hypothesis supported by electrostatic potential maps .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
Racemization occurs at the β-keto position under basic conditions. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution (lipases) improves enantioselectivity. Pilot-scale trials report >90% ee with immobilized Candida antarctica lipase B in biphasic systems .
Methodological Recommendations
- Contradiction Analysis : When conflicting data arise (e.g., reaction yields), use Design of Experiments (DoE) to isolate variables like solvent polarity and base strength .
- Advanced Purification : Combine flash chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) to remove halogenated impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
